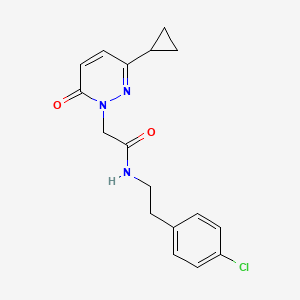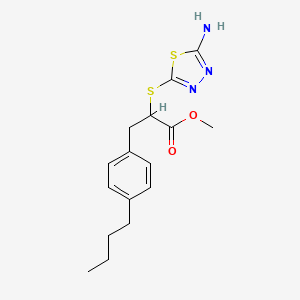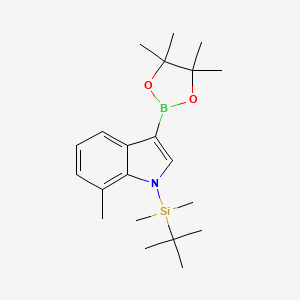![molecular formula C18H18N6O B2683187 2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2200775-91-1](/img/structure/B2683187.png)
2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H18N6O and its molecular weight is 334.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Synthetic Studies
The exploration of the structural aspects and synthetic approaches for compounds related to 2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has led to the development of various derivatives with potential pharmacological activities. For instance, the synthesis and structure-activity relationship (SAR) studies of 2-aminopyrimidine-containing ligands for the histamine H4 receptor highlight the importance of systematic modifications to optimize potency and investigate anti-inflammatory and antinociceptive activities (Altenbach et al., 2008). Similarly, the synthesis of photo- and ionochromic azomethine imines based on 5-phenylpyrazolidin-3-one showcases the exploration of novel compounds with unique spectral-luminescent properties (Bren et al., 2018).
Anticancer and Anti-inflammatory Applications
Research into novel pyrazolopyrimidines derivatives has demonstrated significant anticancer and anti-5-lipoxygenase activities, offering insights into their potential therapeutic applications. One study synthesized a series of these derivatives, revealing their efficacy as anticancer agents in vitro and their role in inflammation regulation (Rahmouni et al., 2016).
Coordination Chemistry and Material Science
The synthesis of iron(II) and cobalt(II) complexes with tris-azinyl analogues, including compounds structurally related to the target molecule, has expanded the understanding of coordination chemistry and material properties. These studies contribute to the development of materials with specific electronic and magnetic properties, demonstrating the broad applications of such compounds in material science (Cook et al., 2013).
Agrochemical and Plant Growth Research
Investigations into compounds containing pyrazine and pyridine moieties have also found applications in agrochemical research and plant growth enhancement. For example, the synthesis of enaminones as building blocks for substituted pyrazoles has shown promising antitumor and antimicrobial activities, along with plant growth-stimulating effects (Riyadh, 2011).
Pharmaceutical Intermediates and Sensor Development
The exploration of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives has led to the synthesis of novel compounds with potential applications as pharmaceutical intermediates and in sensor technology. These studies underscore the versatility of such compounds in creating sensors for ions and other molecules, further broadening the scope of their scientific applications (Ibrahim & Behbehani, 2014).
properties
IUPAC Name |
2-[[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-13-18(21-9-8-20-13)23-10-14(11-23)12-24-17(25)3-2-16(22-24)15-4-6-19-7-5-15/h2-9,14H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIDOSSJNIOJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CC(C2)CN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2683106.png)


![[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2683109.png)


![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2683114.png)



![benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate](/img/structure/B2683119.png)
![N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2683120.png)

